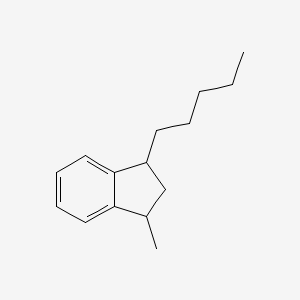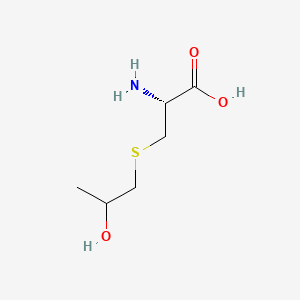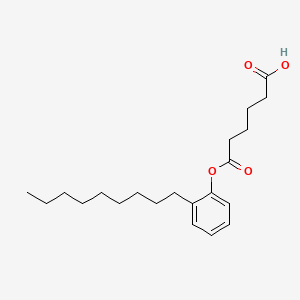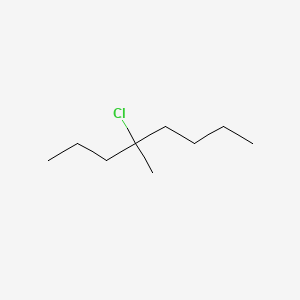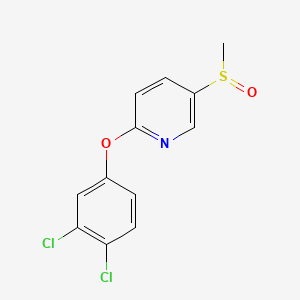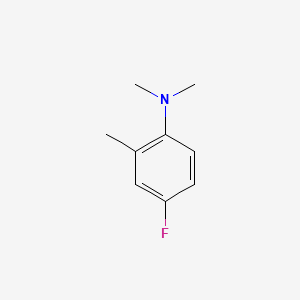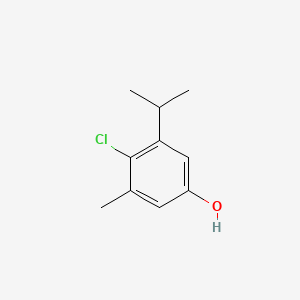
4-Chloro-5-isopropyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative in cosmetics and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-5-isopropyl-m-cresol can be synthesized through the chlorination of 5-isopropyl-m-cresol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of corresponding hydroxy derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-5-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also employed in studies involving chlorinated phenols and their reactivity.
Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria. It is used in studies related to microbial resistance and the development of new antimicrobial agents.
Medicine: Utilized as a preservative in pharmaceutical formulations to prevent microbial contamination. It is also explored for its potential therapeutic effects in treating infections.
Industry: Employed as a preservative in cosmetics, personal care products, and industrial fluids. Its antimicrobial properties make it suitable for use in products that require long-term stability.
Mecanismo De Acción
4-Chloro-5-isopropyl-m-cresol can be compared with other chlorinated cresols and phenols:
4-Chloro-3-methylphenol: Similar in structure but lacks the isopropyl group. It is also used as an antimicrobial agent.
Chloroxylenol: Contains two methyl groups and a chlorine atom. It is widely used as a disinfectant and antiseptic.
Thymol: An isopropyl-m-cresol derivative with a hydroxyl group. It is known for its antifungal and antibacterial properties.
Uniqueness: The presence of both chlorine and isopropyl groups in this compound enhances its antimicrobial efficacy compared to other similar compounds. This unique combination of functional groups contributes to its broad-spectrum activity and makes it a valuable compound in various applications.
Comparación Con Compuestos Similares
- 4-Chloro-3-methylphenol
- Chloroxylenol
- Thymol
- 4-Bromo-3-methylphenol
Propiedades
Número CAS |
50992-44-4 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)9-5-8(12)4-7(3)10(9)11/h4-6,12H,1-3H3 |
Clave InChI |
QPDXBKHZJRUURK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


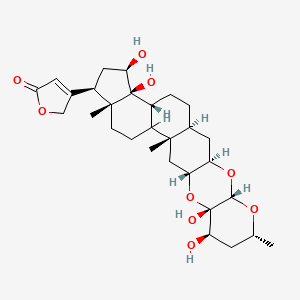
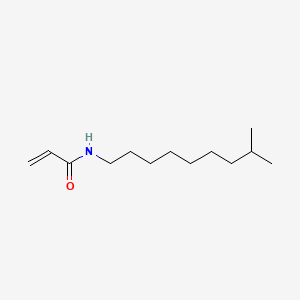
arsanium bromide](/img/structure/B15176074.png)
